(R)-1-(2-Bromo-3-fluorophenyl)ethanamine chemical properties
(R)-1-(2-Bromo-3-fluorophenyl)ethanamine chemical properties
An In-depth Technical Guide to (R)-1-(2-Bromo-3-fluorophenyl)ethanamine for Advanced Research & Development
Abstract
(R)-1-(2-Bromo-3-fluorophenyl)ethanamine is a highly functionalized chiral building block of significant interest in modern medicinal chemistry. Its unique substitution pattern, featuring a stereodefined amine, a synthetically versatile bromine atom, and a metabolically robust fluorine atom, makes it a valuable synthon for the development of complex, enantiomerically pure pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, stereochemical control, analytical characterization, and synthetic applications, offering field-proven insights for researchers in drug discovery and process development.
Introduction and Strategic Significance
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. When combined with a chiral amine, a common pharmacophore in countless bioactive molecules, the resulting scaffold becomes exceptionally valuable. (R)-1-(2-Bromo-3-fluorophenyl)ethanamine embodies this principle. The 2-bromo-3-fluoro substitution pattern on the phenyl ring provides a unique electronic and steric environment, while the bromine atom serves as a crucial handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries. The (R)-stereochemistry at the ethylamine side chain is critical for achieving stereospecific interactions with biological targets, a fundamental requirement for potent and selective therapeutics.
Physicochemical and Structural Properties
The precise physicochemical properties of this specific isomer are not widely published; however, based on data from structurally related compounds and chemical principles, we can establish a reliable profile.
| Property | Value / Description | Source / Rationale |
| CAS Number | 1213330-00-7 (for the (S)-enantiomer) | [1]. The CAS for the (R)-enantiomer is not readily available, but the (S)-isomer provides a reference. |
| Molecular Formula | C₈H₉BrFN | Derived from structure. |
| Molecular Weight | 218.07 g/mol | Derived from structure. |
| Appearance | Colorless to pale yellow liquid | Inferred from similar isomers which are liquids. |
| Boiling Point | ~254 °C at 760 mmHg | Estimated based on the isomer (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine. |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate). Sparingly soluble in water. | General property of substituted phenethylamines. |
| Storage | 2-8°C, protect from light, store under inert atmosphere. | Recommended for chiral amines and bromo-aromatic compounds to prevent degradation. |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-1-(2-Bromo-3-fluorophenyl)ethanamine is a non-trivial process that requires a robust strategy for introducing and maintaining the desired stereochemistry. The most logical and industrially scalable approach begins with the corresponding ketone, 1-(2-bromo-3-fluorophenyl)ethan-1-one. From this key intermediate, two primary strategies can be employed: racemic synthesis followed by chiral resolution, or a direct asymmetric synthesis.
Strategy 1: Racemic Synthesis and Classical Resolution
This strategy involves the non-stereoselective synthesis of the amine followed by separation of the enantiomers. It is a well-established and reliable method, particularly when scalable asymmetric methods are not yet developed.
Caption: Proposed workflow for racemic synthesis and subsequent chiral resolution.
Causality: This protocol leverages the formation of diastereomeric salts, which have different physical properties (notably solubility), allowing them to be separated by conventional techniques like fractional crystallization.[1][2] (+)-Tartaric acid is chosen as it is a common, inexpensive, and effective resolving agent for chiral amines.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic 1-(2-bromo-3-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 50-60°C).
-
In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the same solvent, heating gently if necessary. Rationale: Using 0.5 eq of the resolving agent is a common starting point to selectively precipitate the salt of one enantiomer.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the resulting solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
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The enantiomeric excess (e.e.) of the crystalline salt should be determined at this stage via chiral HPLC analysis of a small, basified sample.
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If the desired e.e. is not achieved, recrystallize the salt from fresh solvent. Repeat until the e.e. is >99%.
-
-
Liberation of the Free Amine:
-
Suspend the enantiomerically pure diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Cool the mixture in an ice bath and slowly add an aqueous base (e.g., 2M NaOH) with stirring until the pH of the aqueous layer is >12. This neutralizes the tartaric acid and liberates the free amine.
-
Separate the organic layer, and extract the aqueous layer 2-3 times with the same organic solvent.
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Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (R)-amine.
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Strategy 2: Asymmetric Synthesis
A more elegant and often more efficient approach is to introduce the chirality directly during the synthesis, avoiding the loss of 50% of the material inherent in classical resolution. Asymmetric reduction of the ketone precursor is a prime strategy.
Causality: This protocol uses a chiral catalyst to stereoselectively deliver a hydride to one face of the prochiral ketone, directly forming the enantiomerically enriched alcohol precursor. This alcohol can then be converted to the amine with retention or inversion of configuration depending on the chosen method (e.g., via Mitsunobu reaction with an azide source, followed by reduction).
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Preparation of the Precursor: Synthesize 1-(2-bromo-3-fluorophenyl)ethan-1-one via Friedel-Crafts acylation of 1-bromo-2-fluorobenzene or through methods described for related acetophenones.[3][4]
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Asymmetric Reduction:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with the ketone precursor (1.0 eq) and a suitable chiral catalyst system (e.g., a Ru- or Rh-based catalyst with a chiral ligand like (R,R)-TsDPEN).
-
Add a hydrogen source, such as formic acid/triethylamine azeotrope, and an appropriate solvent (e.g., dichloromethane).
-
Stir the reaction at the optimized temperature (e.g., 25-40°C) and monitor for completion by TLC or LC-MS.
-
-
Conversion to Amine: The resulting (R)-1-(2-bromo-3-fluorophenyl)ethan-1-ol can be converted to the target amine via a two-step sequence that inverts the stereocenter:
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Mesylation: React the alcohol with methanesulfonyl chloride and a non-nucleophilic base (e.g., triethylamine) to form the mesylate, a good leaving group.
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Azide Displacement & Reduction: React the mesylate with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) in an Sₙ2 reaction to form the corresponding (S)-azide. Subsequent reduction of the azide (e.g., with H₂, Pd/C, or triphenylphosphine/water) will yield the desired (R)-amine. Note: This sequence results in a net retention of configuration from the starting alcohol if a double inversion sequence is used, or an overall inversion if a single Sₙ2 step is employed.
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Analytical and Quality Control Workflow
Rigorous analytical characterization is paramount to confirm the identity, purity, and enantiomeric excess of the final product. A multi-technique approach is required.
Workflow for Analytical Characterization
Caption: A comprehensive analytical workflow for quality control.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality: This is the gold-standard technique for determining enantiomeric purity. A chiral stationary phase (CSP) creates a transient diastereomeric interaction with the enantiomers, causing them to travel through the column at different rates, thus enabling their separation and quantification.[5][6][7]
-
Column Selection:
-
Screen polysaccharide-based CSPs, as they are highly effective for a wide range of chiral amines. Prime candidates include columns with coated or immobilized amylose or cellulose derivatives (e.g., Lux® Cellulose or Amylose series, CHIRALPAK® IA, IB, IC, etc.).
-
-
Mobile Phase Screening (Normal Phase):
-
Primary System: Start with a mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v).
-
Additive: Add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or butylamine to the mobile phase. Rationale: The basic additive is crucial to prevent peak tailing and improve the peak shape of the amine analyte by competing for active sites on the silica support.
-
Optimization: Adjust the ratio of Hexane/IPA. Increasing the percentage of IPA will decrease retention times, while decreasing it will increase retention and may improve resolution.
-
-
Instrumentation and Detection:
-
System: Standard HPLC or UHPLC system.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Expected Outcome: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (% e.e.) is calculated from the relative peak areas: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the chemical structure of the molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.
-
Aromatic Region (δ ~7.0-7.6 ppm): Complex multiplets corresponding to the three protons on the phenyl ring.
-
Methine Proton (δ ~4.0-4.5 ppm): A quartet corresponding to the -CH(NH₂) proton, coupled to the methyl protons.
-
Amine Protons (δ ~1.5-2.5 ppm): A broad singlet for the -NH₂ protons. The chemical shift can vary with concentration and solvent.
-
Methyl Protons (δ ~1.3-1.6 ppm): A doublet corresponding to the -CH₃ protons, coupled to the methine proton.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.
-
Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the aromatic carbons, with characteristic large C-F and smaller C-Br couplings.
-
Methine Carbon (δ ~50-60 ppm): The signal for the chiral carbon -CH(NH₂).
-
Methyl Carbon (δ ~20-25 ppm): The signal for the terminal -CH₃ group.
-
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds, providing a clean spectrum with a wide chemical shift range.[8][9]
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Ionization: Electrospray Ionization (ESI) is suitable, which will typically show the protonated molecular ion [M+H]⁺.
-
Expected Molecular Ion: A characteristic doublet of peaks at m/z 218 and 220, in an approximate 1:1 ratio. This pattern is the signature isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: A major fragment would likely arise from the loss of the amino group or cleavage of the benzylic bond.
Chemical Reactivity and Synthetic Utility
The molecule possesses two primary sites of reactivity: the nucleophilic primary amine and the bromo-substituted aromatic ring.
-
Amine Group Reactivity: The primary amine is a potent nucleophile and a base. It readily undergoes standard amine reactions such as:
-
Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to form sulfonamides.
-
-
Aromatic Ring Reactivity: The C-Br bond is the most valuable site for synthetic elaboration.[12] The electron-withdrawing nature of the fluorine atom can influence the reactivity of the ring.
-
Palladium-Catalyzed Cross-Coupling: The molecule is an excellent substrate for Suzuki couplings (with boronic acids), Buchwald-Hartwig aminations (with amines), Sonogashira couplings (with terminal alkynes), and Heck reactions (with alkenes). This allows for the direct attachment of a vast array of new carbon or heteroatom substituents at the 2-position, providing a powerful tool for structure-activity relationship (SAR) studies.
-
Applications in Drug Discovery
(R)-1-(2-Bromo-3-fluorophenyl)ethanamine is not typically a final drug product but rather a high-value intermediate. Its utility lies in its ability to be incorporated into larger, more complex molecules targeting a range of diseases. Chiral phenethylamines are privileged structures found in numerous CNS-active agents, kinase inhibitors, and other therapeutic classes. The specific 2-bromo-3-fluoro substitution pattern makes it a candidate for building novel intellectual property around known pharmacophores, potentially offering improved properties over existing scaffolds.
Safety and Handling
Based on safety data for closely related compounds, (R)-1-(2-Bromo-3-fluorophenyl)ethanamine should be handled as a hazardous chemical.
-
Hazards: Likely to be corrosive and cause severe skin burns and eye damage. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.
-
Storage: Keep in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
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